2-Chloro-3-nitropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-Chloro-3-nitropyrazine involves multiple steps, including decarboxylative nitration, substitution reactions, and more, to achieve the desired chemical structure. One example includes the synthesis of 5,6-dichloro-3-nitropyrazinamine through decarboxylative nitration of 5,6-dichloro-3-nitropyrazine-2-carboxylic acid, showcasing the compound's reactivity and potential for further functionalization (Hartman & Hartman, 1983).
Molecular Structure Analysis
Molecular structure analysis, often through X-ray diffraction and spectroscopic methods, reveals detailed geometric parameters, bond lengths, angles, and the overall spatial arrangement of atoms within the molecule. For instance, the crystal structure and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been extensively studied, providing insights into its structural features (Jukić et al., 2010).
Chemical Reactions and Properties
2-Chloro-3-nitropyrazine and its derivatives participate in various chemical reactions, including nucleophilic substitutions, electrosynthesis, and reactions under specific conditions to form new compounds with significant biological or physical properties. For example, the electrochemical behavior of 1-ethyl-4-nitro-3-cyanopyrazole in acidic aqueous-alcoholic solutions resembles that of nitrobenzene, leading to the formation of different aminopyrazoles under controlled conditions (Mikhal’chenko et al., 2007).
Physical Properties Analysis
Physical properties, including melting point, solubility, density, and more, are crucial for understanding the behavior of 2-Chloro-3-nitropyrazine in different environments and for its application in various fields. Detailed experimental and theoretical analyses shed light on these aspects, providing a foundation for further research and application.
Chemical Properties Analysis
The chemical properties of 2-Chloro-3-nitropyrazine, such as reactivity towards various chemical reagents, stability under different conditions, and the ability to undergo specific transformations, are of particular interest. Studies like those on nucleophilic substitutions and the kinetics of reactions with piperidine and morpholine in different solvents provide valuable insights into the compound's chemical behavior and potential applications (Hamed, 1997).
Safety And Hazards
2-Chloro-3-nitropyrazine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-3-nitropyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-4(8(9)10)7-2-1-6-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJAKBGXNXBMLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579342 |
Source
|
Record name | 2-Chloro-3-nitropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-nitropyrazine | |
CAS RN |
87885-43-6 |
Source
|
Record name | 2-Chloro-3-nitropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.